molecular formula C8H15NO2 B13434750 (1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol CAS No. 20698-37-7

(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol

Cat. No.: B13434750
CAS No.: 20698-37-7
M. Wt: 157.21 g/mol
InChI Key: QWVUOVZJBNQSNS-VGRMVHKJSA-N
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Description

(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[321]octane-3,6-diol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxyl groups through oxidation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of bicyclic structures on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with nitrogen atoms and hydroxyl groups, such as tropane alkaloids and their derivatives.

Uniqueness

What sets (1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol apart is its specific stereochemistry and the presence of both hydroxyl groups and a nitrogen atom in a bicyclic framework. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20698-37-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,3S,5S,6R)-8-methyl-8-azabicyclo[3.2.1]octane-3,6-diol

InChI

InChI=1S/C8H15NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5-8,10-11H,2-4H2,1H3/t5-,6+,7+,8-/m1/s1

InChI Key

QWVUOVZJBNQSNS-VGRMVHKJSA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H](C[C@H]1[C@@H](C2)O)O

Canonical SMILES

CN1C2CC(CC1C(C2)O)O

Origin of Product

United States

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